Quinoline-8-sulfonyl bromide
Description
Properties
CAS No. |
65768-80-1 |
|---|---|
Molecular Formula |
C9H6BrNO2S |
Molecular Weight |
272.12 g/mol |
IUPAC Name |
quinoline-8-sulfonyl bromide |
InChI |
InChI=1S/C9H6BrNO2S/c10-14(12,13)8-5-1-3-7-4-2-6-11-9(7)8/h1-6H |
InChI Key |
GIKMIPYQLAPSFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Br)N=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparison of Quinoline-8-Sulfonyl Halides
Key Findings :
- Reactivity : Sulfonyl bromides are more reactive than chlorides in nucleophilic substitutions due to the weaker Br⁻ leaving group compared to Cl⁻. This property makes them valuable in synthesizing sulfonate esters and amides under milder conditions.
- Biological Activity: Sulfonamide derivatives of quinoline-8-sulfonyl chloride (e.g., compound 9a) exhibit IC₅₀ values in the range of 0.376–0.756 mM against melanoma, breast, and lung cancer cell lines . In contrast, fluorinated analogs (e.g., 5-fluoro-8-quinolinesulfonyl chloride) may offer enhanced selectivity due to fluorine’s electronegativity .
Brominated Quinoline Derivatives
Table 2: Brominated Quinoline-Based Compounds
Key Findings :
- Structural Impact: The position of bromine significantly affects biological activity. For example, Sepantronium bromide (8-bromo substitution) exhibits nanomolar potency by inhibiting survivin, a protein overexpressed in cancers . In contrast, 5-bromo-8-hydroxyquinoline-7-carboxylic acid acts as a metal chelator, highlighting the role of auxiliary functional groups (-OH, -COOH) .
- Synthesis: Brominated quinolines are often synthesized via electrophilic substitution or halogen exchange. For instance, Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate is produced using bromination agents like N-bromosuccinimide (NBS) under controlled conditions .
Contradictions and Insights :
- Potency Disparity: Sepantronium bromide’s nanomolar potency contrasts sharply with the micromolar-range activity of quinoline-8-sulfonamides . This difference underscores the importance of target specificity and structural optimization.
- Selectivity: Quinoline-8-sulfonamide derivatives show high selectivity for cancer cells over normal cells, whereas Sepantronium bromide’s mechanism involves broad survivin suppression, which may affect both malignant and healthy tissues .
Q & A
Q. How can researchers integrate computational chemistry with experimental studies on this compound?
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